The Diazabicyclononane Scaffold: A Privileged Structure in Modern Drug Discovery
The Diazabicyclononane Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide for Drug Development Professionals
Abstract
Diazabicyclononane scaffolds, a class of bridged heterocyclic compounds, have emerged as "privileged structures" in medicinal chemistry. Their inherent three-dimensional and conformationally rigid nature provides an exceptional framework for designing novel therapeutics with high target specificity and improved pharmacological profiles. This guide delves into the history, synthetic evolution, and diverse therapeutic applications of these versatile scaffolds. We will explore the causality behind synthetic choices, detail key experimental protocols, and examine the structure-activity relationships that have led to potent agents in areas such as neurodegenerative disease, smoking cessation, and oncology. Through case studies of pivotal compounds, this document provides researchers and drug development professionals with a comprehensive understanding of the diazabicyclononane core's enduring and evolving role in pharmaceutical development.
Introduction: The Architectural Advantage of Bridged Scaffolds
In the landscape of medicinal chemistry, the structural architecture of a molecule is paramount. Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of pharmaceutical research, with a significant majority of FDA-approved drugs featuring these motifs.[1] Among these, saturated nitrogen heterocycles like piperazine have gained prominence for their favorable pharmacological properties.[1] Diazabicyclononane scaffolds represent a sophisticated evolution of these simpler structures. By introducing a bridge, these bicyclic diamines, such as 3,7-diazabicyclo[3.3.1]nonane (bispidine) and 1,4-diazabicyclo[4.3.0]nonane, adopt a rigid, three-dimensional conformation.[2]
This rigidity is a key strategic advantage in drug design. It reduces the entropic penalty upon binding to a biological target and allows for a more precise spatial arrangement of pharmacophoric groups. This leads to enhanced binding affinity, greater selectivity, and often, improved pharmacokinetic properties compared to more flexible, linear, or monocyclic analogues. The diazabicyclononane framework is a pre-organized template, enabling chemists to explore chemical space with a higher degree of control and predictability.
Historical Context and Synthetic Evolution
The exploration of diazabicyclononane derivatives began with foundational organic synthesis, primarily through cyclocondensation reactions. The Mannich reaction has been a workhorse in this field, allowing for the construction of the core bicyclic system from relatively simple starting materials.[3] For instance, the synthesis of 3,7-diazabicyclo[3.3.1]nonan-9-ones (bispidinones) is classically achieved through a double Mannich cyclocondensation of a 4-oxopiperidine derivative, an appropriate primary amine, and formaldehyde.[2][3]
The choice of reactants and reaction conditions is critical and dictates the stereochemistry and substitution pattern of the final product. Early research focused on establishing robust synthetic routes and exploring the fundamental chemical properties of these scaffolds.[4] Over the past few decades, these foundational methods have been refined and expanded, enabling the synthesis of a wide array of functionalized derivatives for biological screening.[3]
Core Synthesis: Representative Protocol for a Bispidinone
The following protocol outlines a general, well-established method for synthesizing a 3,7-diazabicyclo[3.3.1]nonan-9-one core, a common precursor for various therapeutic agents.[3][5]
Objective: To synthesize a 3,7-disubstituted-3,7-diazabicyclo[3.3.1]nonan-9-one via a Mannich cyclocondensation.
Materials:
-
1-substituted-4-oxopiperidine
-
Primary amine (e.g., benzylamine, 1-(3-aminopropyl)imidazole)
-
Paraformaldehyde
-
Methanol (deoxygenated)
-
Glacial Acetic Acid
-
Inert atmosphere (Nitrogen gas)
Step-by-Step Methodology:
-
Reaction Setup: A round-bottom flask is charged with deoxygenated methanol under a nitrogen atmosphere.
-
Amine & Aldehyde Addition: The selected primary amine, paraformaldehyde, and glacial acetic acid are added to the methanol and stirred, typically in an ice bath to control the initial reaction temperature.
-
Piperidone Addition: A solution of the 1-substituted-4-oxopiperidine and additional glacial acetic acid in methanol is added dropwise to the reaction mixture.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction is allowed to stir at room temperature. The progress is monitored by Thin-Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an appropriate solvent system and purified, often using column chromatography on alumina or silica gel to yield the desired bispidinone.
-
Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods such as 1H and 13C Nuclear Magnetic Resonance (NMR) and mass spectrometry. The stereochemistry, typically a "chair-chair" conformation for the piperidine rings, can also be confirmed by detailed NMR analysis.[3]
This synthetic versatility allows for the introduction of diverse substituents at the nitrogen atoms, which is crucial for tuning the molecule's biological activity and pharmacokinetic properties.
Caption: General workflow for the Mannich synthesis of a bispidinone core.
Pharmacological Applications and Mechanistic Insights
The rigid diazabicyclononane scaffold has been successfully incorporated into molecules targeting a wide range of diseases. Its ability to project substituents into precise vectors in 3D space makes it an ideal platform for interacting with complex biological targets.
Nootropic and Neuroprotective Agents
A significant breakthrough in the application of these scaffolds came with the development of 1,4-diazabicyclo[4.3.0]nonan-9-ones as highly potent nootropic (cognition-enhancing) agents.[6]
-
Mechanism of Action: While the precise molecular mechanism is still under investigation, the most potent compounds in this class, such as DM232, have been shown to increase the release of acetylcholine in the brain.[7] This neurotransmitter is crucial for learning and memory, and its enhancement is a key strategy in treating cognitive decline. The pharmacological profile of these compounds is similar to the well-known nootropic piracetam, but they exhibit significantly higher potency.[6][8]
-
Structure-Activity Relationship (SAR): Research has shown that the 2-oxopyrrolidine ring, a feature shared by many nootropic compounds, is critical for activity.[8] Molecular simplification studies, where the bicyclic system was opened to yield N-acylpiperazine derivatives, demonstrated that the piperazine moiety could effectively mimic the pyrrolidinone ring, maintaining high nootropic activity.[7][8] The potency of these compounds is remarkable, with DM232 being active at doses as low as 0.001 mg/kg in animal models.[6] Some derivatives of the related 3,7-diazabicyclo[4.3.0]nonan-8-one series have also shown potent nootropic effects and additional analgesic activity in models of neuropathic pain.[9]
Ligands for Nicotinic Acetylcholine Receptors (nAChRs)
The diazabicyclononane scaffold is a natural component of cytisine, an alkaloid with high affinity for the α4β2 nicotinic acetylcholine receptor.[2] This has inspired the development of novel nAChR ligands for various neurological and psychiatric conditions.
-
Mechanism of Action: The α4β2 nAChR subtype is a key therapeutic target for conditions like nicotine addiction.[10] Ligands can act as agonists, antagonists, or partial agonists. Partial agonists are particularly valuable as they can stimulate the receptor enough to reduce withdrawal symptoms while simultaneously blocking the effects of nicotine, preventing the rewarding sensation of smoking.[11][12]
-
SAR: The orientation of hydrogen bond acceptors and the nature of substituents on the nitrogen atoms are critical for both affinity and selectivity across different nAChR subtypes.[2] By modifying the core and its substituents, researchers can fine-tune a compound's activity, for example, to create selective α4β2 agonists with potential as analgesics while avoiding the side effects associated with the α3β4 subtype found in the peripheral nervous system.[10]
Antiviral Agents: CCR5 Receptor Antagonists
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor used by the most common strains of HIV-1 to enter host T-cells. Blocking this receptor is a validated strategy for treating HIV infection.[1]
-
Mechanism of Action: CCR5 antagonists are allosteric inhibitors. They bind to a pocket on the receptor, inducing a conformational change that prevents the viral envelope protein gp120 from engaging with it, thereby blocking viral entry.
-
SAR: The conformationally rigid 2,5-diazabicyclo[2.2.1]heptane (a related, smaller diazabicyclic scaffold) has been used as a central scaffold to develop potent CCR5 antagonists.[1] One such derivative exhibited a potent IC50 value of 8.8 nM in a calcium mobilization assay, demonstrating the scaffold's utility in orienting the necessary pharmacophores for high-affinity binding.[1] The development of these antagonists often involves exploring different heterocyclic moieties attached to the core scaffold to optimize binding and pharmacokinetic properties.[13][14][15][16]
Anticancer Agents
The unique three-dimensional structure of diazabicyclononanes has also been leveraged in the search for new anticancer therapies.
-
Mechanism of Action: Derivatives of 3,7-diazabicyclo[3.3.1]nonane (bispidine) have shown cytotoxic activity against cancer cells. One proposed mechanism involves the activation of polyamine catabolism.[5] This metabolic pathway can produce cytotoxic substances, such as reactive oxygen species (ROS), which can trigger apoptosis (programmed cell death) in cancer cells.[5]
-
SAR: The biological activity of these compounds is highly dependent on the nature of the substituents at the nitrogen atoms. By attaching different pharmacophores, such as methoxyphenethyl and imidazolepropyl groups, researchers aim to create novel derivatives with enhanced biological potential.[5]
Case Studies: From Scaffold to Approved Drug
While many diazabicyclononane derivatives remain in preclinical development, related bridged structures have led to significant therapeutic breakthroughs.
Case Study 1: Varenicline (Chantix®) - A Smoking Cessation Aid
Varenicline, marketed as Chantix®, is a premier example of drug design inspired by a natural diazabicyclic product. Its development was based on the structure of cytisine, a plant alkaloid containing a 3,7-diazabicyclo[3.3.1]nonane-like core.[2][17]
-
Scaffold: Varenicline features a complex, rigid tetracyclic structure (6,7,8,9-tetrahydro-6,10-methano-6H-pyrazino[2,3-h][18]benzazepine) that mimics the essential pharmacophore of nicotine and cytisine.[19]
-
Mechanism of Action: Varenicline is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor.[12] Its genius lies in its dual action:
-
Agonist Activity: It mildly stimulates the receptor, leading to a moderate and sustained increase in dopamine levels. This alleviates the craving and withdrawal symptoms experienced during a quit attempt.[19]
-
Antagonist Activity: By occupying the receptor, it blocks nicotine from binding. If a person relapses and smokes, the varenicline present prevents nicotine from producing its rewarding dopaminergic surge, making the act of smoking less satisfying.[12]
-
-
Clinical Significance: Varenicline has proven to be one of the most effective monotherapies for smoking cessation, more than doubling the chances of quitting compared to placebo in numerous clinical trials.[11][17] Its high selectivity for the α4β2 receptor over other nAChR subtypes contributes to its therapeutic efficacy.
Caption: Dual mechanism of action for the smoking cessation drug varenicline.
Case Study 2: Zebularine - An Epigenetic Anticancer Agent
Zebularine is a cytidine analog and a potent DNA methyltransferase (DNMT) inhibitor. While not a classic diazabicyclononane, its 2-(1H)-pyrimidinone ring can be seen as an analogue of the bicyclic structure and serves as a mechanism-based inhibitor.
-
Scaffold: Zebularine contains a 1-(β-D-ribofuranosyl)-2(1H)-pyrimidinone core.
-
Mechanism of Action: In many cancers, tumor suppressor genes are silenced through hypermethylation of their promoter regions. Zebularine acts as an epigenetic modulator. After being incorporated into DNA, it covalently traps DNMT enzymes, leading to their degradation.[20] This results in the passive demethylation of DNA during replication, which can reactivate the expression of silenced tumor suppressor genes (like p15, p16), leading to cell cycle arrest and apoptosis in cancer cells.[21][22]
-
Clinical Significance: Zebularine has shown significant antitumor effects in preclinical models of breast cancer, hepatocellular carcinoma, and pancreatic cancer.[21][23] It is noted for being more stable and less toxic than earlier DNMT inhibitors like 5-azacytidine.[22][23] Its ability to selectively inhibit the growth of cancer cells over normal cells makes it a promising candidate for epigenetic cancer therapy.[20][23]
Data Summary: Activity of Representative Compounds
| Compound/Class | Scaffold Type | Therapeutic Area | Target / Mechanism | Reported Potency / Activity | Reference(s) |
| DM232 | 1,4-Diazabicyclo[4.3.0]nonan-9-one | Nootropic | Acetylcholine release enhancer | Active at 0.001 mg/kg (sc) in mice | [6] |
| Varenicline | Pyrazino[2,3-h][18]benzazepine | Smoking Cessation | α4β2 nAChR partial agonist | High affinity (Ki = 0.15 nM) | [17] |
| Zebularine | Pyrimidinone | Anticancer | DNA Methyltransferase (DNMT) inhibitor | Induces apoptosis and tumor growth delay | [21][23] |
| 2,5-DBH Derivative | 2,5-Diazabicyclo[2.2.1]heptane | Antiviral (HIV) | CCR5 antagonist | IC50 = 8.8 nM | [1] |
| Bispidine Analogs | 3,7-Diazabicyclo[3.3.1]nonane | Analgesic | Opioid-like effects | Peripherally acting analgesia noted | [4] |
Future Perspectives and Challenges
The diazabicyclononane scaffold continues to be a fertile ground for drug discovery. Current research is focused on several key areas:
-
Expanding Chemical Diversity: Developing novel synthetic methodologies to access new, more complex, and stereochemically pure derivatives. This will allow for a more thorough exploration of structure-activity relationships.
-
New Therapeutic Targets: Applying the scaffold to new and challenging biological targets where conformational rigidity and precise pharmacophore placement are required, such as protein-protein interactions.
-
Combinatorial Therapies: Exploring the use of diazabicyclononane-based drugs in combination with other agents. For example, combining epigenetic modulators like zebularine with traditional chemotherapy or HDAC inhibitors may overcome drug resistance.[23]
The primary challenge remains the complexity of synthesis. While foundational methods are robust, the multi-step synthesis of stereochemically pure, highly functionalized derivatives can be resource-intensive. However, as synthetic organic chemistry advances, these hurdles will likely diminish, paving the way for the next generation of drugs built upon this remarkable scaffold.
Conclusion
The history and development of diazabicyclononane scaffolds in pharmaceuticals underscore the power of structural chemistry in drug design. From their origins in classical organic synthesis to their incorporation into sophisticated, life-changing medicines, these rigid, three-dimensional frameworks have proven their value time and again. They offer medicinal chemists a robust and versatile platform to create potent and selective agents against a variety of diseases. The success of drugs like varenicline and the promise of compounds like zebularine and DM232 ensure that the diazabicyclononane core will remain a privileged and highly sought-after scaffold in the ongoing quest for novel therapeutics.
References
-
Effect of Zebularine on p16INK4a, p14ARF, p15INK4b, and DNA Methyltransferase 1 Gene Expression, Cell Growth Inhibition, and Apoptosis Induction in Human Hepatocellular Carcinoma PLC/PRF5 and Pancreatic Cancer PA-TU-8902 Cell Lines. (2020). Brieflands. [Link]
-
Discovery and development of varenicline for smoking cessation. (n.d.). PMC. [Link]
-
Investigation of the Effects of Zebularine on Caspase-3 and Caspase-9 Involved in Anticancer and Apoptotic Mechanisms in SKBR3 Breast Cancer Cell Line. (n.d.). SciRP.org. [Link]
-
Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. (n.d.). Semantic Scholar. [Link]
-
DNA Methyltransferase Inhibitor, Zebularine, Delays Tumor Growth and Induces Apoptosis in a Genetically Engineered Mouse Model of Breast Cancer. (2012). AACR Journals. [Link]
-
DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer. (2013). International Institute of Anticancer Research. [Link]
-
Zebularine: A new drug for epigenetic therapy. (n.d.). ResearchGate. [Link]
-
Chantix (varenicline) tablets label. (n.d.). accessdata.fda.gov. [Link]
-
Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity. (2000). PubMed. [Link]
-
Full article: Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations. (2020). Taylor & Francis. [Link]
-
CHANTIX® (varenicline tartrate) Clinical Pharmacology. (n.d.). Pfizer Medical - US. [Link]
-
[Synthesis, stereochemistry and analgesic action of 3,7-diazabicyclo[3.3.1] nonan-9-ones and 1,3-diazaadamantan-6-ones]. (n.d.). PubMed. [Link]
-
Synthesis of chiral 3, 7-diazabicyclo[3.3.1]nonan-9-ones containing (R)-amino acid fragments. (n.d.). ResearchGate. [Link]
-
Varenicline: An α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation. (2005). ACS Publications - American Chemical Society. [Link]
-
2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. (n.d.). PMC. [Link]
-
Design, synthesis, and SAR of heterocycle-containing antagonists of the human CCR5 receptor for the treatment of HIV-1 infection. (2001). PubMed. [Link]
-
Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain. (2022). SciSpace. [Link]
-
Scheme of the synthesis of 3,7-diazabicyclo[3.3.1]nonane derivatives... (n.d.). ResearchGate. [Link]
-
Design, synthesis, and preliminary pharmacological evaluation of 1, 4-diazabicyclo[4.3.0]nonan-9-ones as a new class of highly potent nootropic agents. (2000). PubMed. [Link]
-
The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. (n.d.). PMC. [Link]
-
Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. (n.d.). PMC - PubMed Central. [Link]
-
Synthesis and biological evaluation of 3,7-diazabicyclo[4.3.0]nonan-8-ones as potential nootropic and analgesic drugs. (2011). PubMed. [Link]
-
CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. (2007). PubMed. [Link]
-
CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. (n.d.). PMC. [Link]
-
FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. (n.d.). PMC. [Link]
-
Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. (2007). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
- 1. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. [Synthesis, stereochemistry and analgesic action of 3,7-diazabicyclo[3.3.1] nonan-9-ones and 1,3-diazaadamantan-6-ones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and preliminary pharmacological evaluation of 1, 4-diazabicyclo[4.3.0]nonan-9-ones as a new class of highly potent nootropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Synthesis and biological evaluation of 3,7-diazabicyclo[4.3.0]nonan-8-ones as potential nootropic and analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pfizermedical.com [pfizermedical.com]
- 13. Design, synthesis, and SAR of heterocycle-containing antagonists of the human CCR5 receptor for the treatment of HIV-1 infection [pubmed.ncbi.nlm.nih.gov]
- 14. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Investigation of the Effects of Zebularine on Caspase-3 and Caspase-9 Involved in Anticancer and Apoptotic Mechanisms in SKBR3 Breast Cancer Cell Line [scirp.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. brieflands.com [brieflands.com]
- 22. DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer | Anticancer Research [ar.iiarjournals.org]
- 23. aacrjournals.org [aacrjournals.org]
